molecular formula C17H14FN3OS2 B7476232 N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide

N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide

Cat. No.: B7476232
M. Wt: 359.4 g/mol
InChI Key: PFMWLODFQATIHK-UHFFFAOYSA-N
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Description

N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a benzylsulfanyl group attached to a thiadiazole ring, which is further connected to a fluorophenyl acetamide moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c18-14-9-5-4-8-13(14)10-15(22)19-16-20-17(21-24-16)23-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMWLODFQATIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NSC(=N2)NC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the thiadiazole intermediate with benzyl chloride (C7H7Cl) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Attachment of the Fluorophenyl Acetamide Moiety: The final step involves the acylation of the thiadiazole derivative with 2-fluorophenylacetic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to modify the thiadiazole ring or the acetamide moiety using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives, modified acetamide moieties

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound’s chemical properties are explored for potential use in industrial processes, such as catalysis or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors to trigger or block signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide: Similar structure but lacks the fluorine atom on the phenyl ring.

    N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in a different position on the phenyl ring.

Uniqueness

N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity, biological activity, and interaction with molecular targets. This unique feature may result in distinct pharmacological properties and applications compared to similar compounds.

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